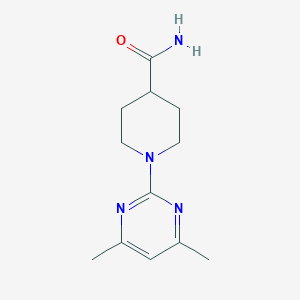

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

描述

属性

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-8-7-9(2)15-12(14-8)16-5-3-10(4-6-16)11(13)17/h7,10H,3-6H2,1-2H3,(H2,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELPGXYIOBXPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388172 | |

| Record name | 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792940-20-6 | |

| Record name | 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery programs. The synthesis is strategically designed in a convergent manner, focusing on the preparation of two key intermediates: 2-chloro-4,6-dimethylpyrimidine and piperidine-4-carboxamide. The core of the synthesis lies in a nucleophilic aromatic substitution (SNAr) reaction to couple these intermediates. This guide details the underlying chemical principles, step-by-step experimental protocols, and mechanistic insights for each stage of the synthesis. All protocols are presented with the aim of ensuring reproducibility and scalability, addressing the needs of researchers in both academic and industrial settings.

Introduction and Strategic Overview

The molecular scaffold of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide incorporates a substituted pyrimidine ring linked to a piperidine carboxamide moiety. This structural motif is of considerable interest in the development of novel therapeutic agents due to the diverse biological activities associated with both pyrimidine and piperidine derivatives[1]. Pyrimidine-containing compounds are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Similarly, the piperidine ring is a prevalent feature in many centrally active pharmaceuticals.

The synthetic strategy detailed herein is a convergent approach, which offers greater efficiency and flexibility compared to a linear synthesis. The pathway is dissected into three primary stages:

-

Synthesis of Intermediate 1: 2-Chloro-4,6-dimethylpyrimidine. This stage focuses on the preparation of the electrophilic pyrimidine component.

-

Synthesis of Intermediate 2: Piperidine-4-carboxamide. This stage details the preparation of the nucleophilic piperidine component.

-

Final Coupling and Product Formation. This final stage describes the crucial nucleophilic aromatic substitution reaction to yield the target compound.

This guide provides a detailed rationale for the selection of reagents and reaction conditions, drawing upon established principles of organic synthesis.

Figure 1: Convergent synthesis strategy for the target molecule.

Synthesis of Key Intermediates

Intermediate 1: 2-Chloro-4,6-dimethylpyrimidine

The preparation of 2-chloro-4,6-dimethylpyrimidine is a critical step, as this intermediate serves as the electrophilic partner in the final coupling reaction. A reliable method for its synthesis is the Sandmeyer reaction, starting from the readily available 2-amino-4,6-dimethylpyrimidine.

2.1.1. Synthesis of 2-Amino-4,6-dimethylpyrimidine

2-Amino-4,6-dimethylpyrimidine can be synthesized via the condensation of acetylacetone with a guanidine salt in an alkaline medium.

-

Reaction Scheme:

-

Experimental Protocol:

-

In a round-bottom flask, dissolve guanidine hydrochloride (1.0 eq) and sodium carbonate (1.0 eq) in water.

-

Add acetylacetone (1.0 eq) to the solution.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

-

Cool the mixture to room temperature and then further cool in an ice bath to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-4,6-dimethylpyrimidine.

-

2.1.2. Chlorination via Sandmeyer Reaction

The Sandmeyer reaction provides a classic and effective method for converting an aromatic amine to a halide via a diazonium salt intermediate.

-

Reaction Scheme:

-

Experimental Protocol:

-

In a three-necked flask equipped with a stirrer and a thermometer, suspend 2-amino-4,6-dimethylpyrimidine (1.0 eq) in concentrated hydrochloric acid and cool to -15 °C.

-

Slowly add a solution of sodium nitrite (2.0 eq) in water, maintaining the temperature between -15 °C and -10 °C.

-

After the addition is complete, stir the mixture for an additional hour, allowing the temperature to rise to -5 °C.

-

In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 2-chloro-4,6-dimethylpyrimidine.

-

Intermediate 2: Piperidine-4-carboxamide

Piperidine-4-carboxamide is the nucleophilic component in the final coupling step. It can be prepared from piperidine-4-carboxylic acid through amidation.

-

Reaction Scheme:

-

Experimental Protocol:

-

Suspend piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane.

-

Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq).

-

Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours to form the acid chloride.

-

Cool the reaction mixture and slowly add it to a cooled, concentrated solution of ammonium hydroxide.

-

Stir the resulting mixture vigorously for 1-2 hours.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield piperidine-4-carboxamide.

-

Final Coupling: Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

The final step in the synthesis is the coupling of 2-chloro-4,6-dimethylpyrimidine with piperidine-4-carboxamide via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring facilitates the attack by the secondary amine of the piperidine.

Figure 2: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.

-

Reaction Scheme:

-

Experimental Protocol (Microwave-Assisted): A patent describing a similar transformation suggests that microwave irradiation can be an effective method for this coupling reaction.

-

In a microwave-safe vessel, combine 2-chloro-4,6-dimethylpyrimidine (1.0 eq), piperidine-4-carboxamide (1.2 eq), and a suitable base such as triethylamine (3.0 eq) in a solvent like isopropanol.

-

Seal the vessel and heat the mixture in a microwave reactor at a temperature of approximately 190 °C for 60 minutes.

-

After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide.

-

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Amino-4,6-dimethylpyrimidine | C₆H₉N₃ | 123.16 |

| 2-Chloro-4,6-dimethylpyrimidine | C₆H₇ClN₂ | 142.59 |

| Piperidine-4-carboxamide | C₆H₁₂N₂O | 128.17 |

| 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide | C₁₂H₁₈N₄O | 234.30 |

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route to 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide. The convergent strategy, coupled with well-established reaction protocols, provides a reliable method for accessing this valuable heterocyclic compound. The detailed experimental procedures and mechanistic insights are intended to empower researchers in the fields of medicinal chemistry and drug development to synthesize this and related molecules for further investigation.

References

-

Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

-

Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid1 | Journal of the American Chemical Society. (n.d.). Retrieved January 15, 2026, from [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved January 15, 2026, from [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

-

Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

- EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents. (n.d.).

-

Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

nucleophilic aromatic substitutions - YouTube. (2019, January 19). Retrieved January 15, 2026, from [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved January 15, 2026, from [Link]

-

Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 15, 2026, from [Link]

-

Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). (2014, June 25). Retrieved January 15, 2026, from [Link]

- US7745625B2 - Prodrugs of piperazine and substituted piperidine antiviral agents - Google Patents. (n.d.).

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

- EP3298015B1 - Pyrazolopyrimidine derivatives - Google Patents. (n.d.).

- IL159393A - Piperidine derivatives, pharmaceutical compositions containing them, processes for their preparation and uses thereof - Google Patents. (n.d.).

-

Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis | ChemRxiv. (n.d.). Retrieved January 15, 2026, from [Link]

-

(PDF) Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium-catalysed C-N cross-coupling and nucleophilic aromatic substitution reactions - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

(PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved January 15, 2026, from [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

-

Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

-

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide | C12H18N4O - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

View of Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

A Guide to Advanced Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide: Methodologies and Mechanistic Insights

Abstract

This technical guide provides a comprehensive overview of novel and efficient synthetic strategies for the preparation of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering in-depth analysis of synthetic pathways, detailed experimental protocols, and the underlying chemical principles that govern these transformations. We will explore two primary convergent strategies, beginning with the synthesis of key precursors—2-halo-4,6-dimethylpyrimidine and piperidine-4-carboxamide—and culminating in their strategic coupling. The methodologies discussed herein are selected for their efficiency, scalability, and adaptability, providing a robust framework for the synthesis of this target molecule and its analogs.

Introduction: The Significance of the Pyrimidinyl-Piperidine Scaffold

The conjugation of pyrimidine and piperidine moieties has given rise to a plethora of molecules with profound biological activities. The pyrimidine ring is a cornerstone of nucleic acids and a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The piperidine ring, a ubiquitous saturated heterocycle, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The target molecule, 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide, combines these two key pharmacophores, making it a compound of considerable interest for the development of novel therapeutics. The carboxamide group at the 4-position of the piperidine ring offers a valuable handle for further structural modifications, allowing for the exploration of structure-activity relationships.

This guide will focus on a convergent synthetic approach, which involves the independent synthesis of the pyrimidine and piperidine fragments followed by their coupling. This strategy offers greater flexibility and efficiency compared to linear syntheses.

Strategic Overview of the Convergent Synthesis

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide can be logically dissected into three main stages:

-

Part A: Synthesis of the Electrophilic Pyrimidine Core: Preparation of a reactive 2-substituted-4,6-dimethylpyrimidine, typically 2-chloro-4,6-dimethylpyrimidine.

-

Part B: Synthesis of the Nucleophilic Piperidine Moiety: Preparation of piperidine-4-carboxamide (isonipecotamide).

-

Part C: Coupling of the Two Fragments: Formation of the crucial C-N bond between the pyrimidine and piperidine rings.

The overall synthetic strategy is depicted in the workflow diagram below.

Figure 1: Convergent synthetic workflow for the target molecule.

Synthesis of Key Precursors

Part A: Synthesis of 2-Chloro-4,6-dimethylpyrimidine

The most direct and widely adopted method for the synthesis of 2-chloro-4,6-dimethylpyrimidine is the chlorination of the corresponding hydroxypyrimidine. 4,6-Dimethyl-2-hydroxypyrimidine serves as a readily available starting material.

Reaction Scheme:

Conceptual representation. Please refer to the protocol for the actual structure.

Causality Behind Experimental Choices:

-

Chlorinating Agent: Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation. It is a powerful chlorinating agent for converting hydroxyl groups on heteroaromatic rings to chlorides. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

-

Reaction Conditions: The reaction is typically carried out at reflux to ensure complete conversion. The excess POCl₃ can act as both the reagent and the solvent.

Detailed Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl fumes), place 4,6-dimethyl-2-hydroxypyrimidine hydrochloride (1.0 eq).

-

Carefully add phosphoryl chloride (10-15 eq) to the flask.

-

Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice. This step must be performed with extreme caution in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic and generates HCl gas.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of potassium carbonate or sodium hydroxide until the pH is approximately 8.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-chloro-4,6-dimethylpyrimidine as a solid.[1]

Part B: Synthesis of Piperidine-4-carboxamide (Isonipecotamide)

Piperidine-4-carboxamide is a key building block that can be synthesized from isonipecotic acid. The conversion of the carboxylic acid to a primary amide is a standard organic transformation.

Reaction Scheme:

Conceptual representation. Please refer to the protocol for the actual structure.

Causality Behind Experimental Choices:

-

Activation of the Carboxylic Acid: The direct amidation of a carboxylic acid is generally inefficient. Therefore, the carboxylic acid must first be activated. A common method is the conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[2]

-

Amination: The resulting highly reactive acid chloride is then treated with ammonia to form the desired carboxamide.[2]

Detailed Experimental Protocol:

-

Suspend isonipecotic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.

-

Carefully add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours until the evolution of gas ceases.

-

Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude isonipecotoyl chloride hydrochloride.

-

Dissolve the crude acid chloride in a suitable solvent (e.g., DCM) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia (excess).

-

Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

-

Extract the product into an organic solvent, dry the organic layer, and concentrate to yield piperidine-4-carboxamide.

An alternative and often more convenient approach involves the esterification of isonipecotic acid to ethyl isonipecotate, followed by amidation. The esterification can be achieved by refluxing the acid in ethanol with a catalytic amount of strong acid (e.g., H₂SO₄) or by using thionyl chloride in ethanol.[3][4] The resulting ester can then be converted to the amide by heating with aqueous ammonia.

Core Directive: Coupling Strategies for C-N Bond Formation

The crucial step in this synthesis is the formation of the C-N bond between the 2-position of the pyrimidine ring and the nitrogen of the piperidine ring. Two primary methods are well-suited for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig Amination.

Figure 2: Key coupling strategies.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for the formation of C-N bonds with electron-deficient heteroaromatic systems. The pyrimidine ring, with its two nitrogen atoms, is sufficiently electron-deficient to undergo nucleophilic attack, particularly at the 2- and 4-positions. The presence of a good leaving group, such as a halogen, facilitates this reaction.

Mechanistic Rationale:

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic piperidine nitrogen attacks the electron-deficient carbon atom bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride) is expelled, and the aromaticity of the pyrimidine ring is restored. The rate of reaction is influenced by the electron-withdrawing nature of the heteroaromatic ring and the nucleophilicity of the amine.

Experimental Considerations:

-

Base: A base is typically required to neutralize the HCl generated during the reaction and to drive the equilibrium towards the product. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA).

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often used to facilitate the reaction. Alcohols like isopropanol can also be effective.

-

Temperature: Elevated temperatures are generally required to overcome the activation energy for the disruption of aromaticity in the first step. Microwave irradiation can significantly accelerate these reactions.

Detailed Experimental Protocol (SNAr):

-

To a solution of piperidine-4-carboxamide (1.1-1.2 eq) in a suitable solvent (e.g., DMF or isopropanol), add a base such as potassium carbonate (2.0-3.0 eq).

-

Add 2-chloro-4,6-dimethylpyrimidine (1.0 eq) to the mixture.

-

Heat the reaction mixture to 100-150 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

If necessary, purify the crude product by recrystallization or column chromatography.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds. It offers a milder alternative to traditional methods and often provides higher yields with a broader substrate scope.[5]

Mechanistic Rationale:

The catalytic cycle of the Buchwald-Hartwig amination involves:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the 2-chloro-4,6-dimethylpyrimidine, forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The piperidine-4-carboxamide coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the desired product.

Experimental Considerations:

-

Palladium Catalyst: A variety of palladium precursors can be used, such as Pd₂(dba)₃ or Pd(OAc)₂.

-

Ligand: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often effective for the coupling of aryl chlorides.

-

Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.

-

Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are used to prevent catalyst deactivation.

Detailed Experimental Protocol (Buchwald-Hartwig):

-

In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloro-4,6-dimethylpyrimidine (1.0 eq), piperidine-4-carboxamide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., XPhos, 4-10 mol%).

-

Add a strong base, such as sodium tert-butoxide (1.4 eq).

-

Add an anhydrous, deoxygenated solvent (e.g., toluene).

-

Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Comparative Analysis and Data Presentation

| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Catalyst | None (thermally driven) | Palladium catalyst required |

| Reagents | Base (K₂CO₃, Et₃N) | Base (NaOtBu), Phosphine Ligand |

| Temperature | High (100-150 °C) | Moderate to High (80-110 °C) |

| Reaction Time | Often longer (12-24 h) | Can be faster |

| Cost | Generally lower cost | Higher cost due to catalyst and ligand |

| Functional Group Tolerance | Can be limited by harsh conditions | Generally broader tolerance |

| Scalability | Well-established for large scale | Can be challenging to scale due to catalyst cost and removal |

Conclusion and Future Perspectives

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide is readily achievable through a convergent strategy. The choice between Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination for the key C-N bond formation step will depend on factors such as the scale of the synthesis, cost considerations, and the presence of other functional groups in more complex analogs. SNAr offers a cost-effective and straightforward approach, while the Buchwald-Hartwig amination provides a milder and often more versatile alternative. The methodologies outlined in this guide provide a solid foundation for the efficient and reliable production of this valuable heterocyclic scaffold, paving the way for further exploration of its potential in drug discovery and development.

References

-

Isonipecotamide Synthesis Methods. (2025). Blog. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

Sources

- 1. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Acylmethylpyrimidines from 2-Chloro-4,6-dimethylpyrimidine [chooser.crossref.org]

- 5. youtube.com [youtube.com]

A Roadmap for the Preclinical Investigation of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide: A Novel Chemical Entity

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the initial preclinical evaluation of the novel chemical entity, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide. In the absence of existing biological data for this specific molecule, this document serves as a roadmap, detailing the logical progression from fundamental physicochemical characterization to in-depth in vitro and in vivo screening. The proposed workflow is designed to efficiently identify potential therapeutic activities, elucidate the mechanism of action, and provide a robust data package for go/no-go decisions in early-stage drug discovery. By synthesizing established methodologies with strategic, causality-driven experimental choices, this guide provides the framework to unlock the therapeutic potential of this and other novel chemical entities.

Introduction and Rationale

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide is a novel small molecule featuring a synthetically tractable scaffold. Its structure comprises a piperidine-4-carboxamide core, a common motif in bioactive compounds, linked to a 4,6-dimethylpyrimidine group. While the biological activity of this specific molecule is yet to be determined, the constituent moieties suggest several avenues for investigation. Piperidine carboxamides are known to exhibit a wide range of pharmacological activities, including acting as proteasome inhibitors and anti-osteoporosis agents.[1][2] The pyrimidine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs with diverse activities.[3]

Given this structural precedent, a systematic investigation is warranted to uncover the therapeutic potential of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide. This guide outlines a logical, tiered approach to its preclinical evaluation, commencing with fundamental characterization and progressing to targeted biological assays.

Stage 1: Foundational Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is paramount for interpreting biological data and guiding formulation development.[4][5][6] These initial assays are critical for ensuring the quality and developability of the lead candidate.[6]

Core Physicochemical Assays

A panel of standard assays should be conducted to establish a baseline profile of the compound. These data are crucial for all subsequent in vitro and in vivo experiments.

| Parameter | Methodology | Significance |

| Aqueous Solubility | Thermodynamic or Kinetic Solubility Assays (e.g., HPLC-based method) | Determines the maximum concentration achievable in aqueous media, impacting assay design and potential for oral bioavailability.[4] |

| Lipophilicity (LogP/LogD) | Reversed-Phase HPLC or Shake-Flask Method | Influences membrane permeability, plasma protein binding, and metabolic clearance.[4] |

| pKa | Capillary Electrophoresis or Potentiometric Titration | Determines the ionization state at physiological pH, affecting solubility, permeability, and target binding.[7] |

| Chemical Stability | pH Stability Profile, Solid-State Stability | Assesses degradation under various conditions, informing on storage, handling, and potential liabilities.[5] |

| Purity | LC-MS, NMR | Confirms the identity and purity of the compound batch, ensuring reproducibility of biological data. |

Stage 2: In Vitro Biological Screening Cascade

The in vitro screening strategy is designed as a funnel, starting with broad, high-throughput assays to identify any biological activity, followed by more focused assays to confirm and characterize the initial hits.[8]

Tier 1: Broad-Based Phenotypic Screening

The initial screen aims to cast a wide net to detect any significant biological effects across a diverse range of cell types.

3.1.1 Cytotoxicity and Cell Viability Assays

A primary assessment of the compound's effect on cell viability is essential.[9] This can be performed using a panel of cancer cell lines and a normal, non-transformed cell line to assess for selective toxicity.

Experimental Protocol: MTT/CellTiter-Glo® Viability Assay

-

Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10][11]

-

Compound Treatment: Treat cells with a serial dilution of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide (e.g., from 100 µM down to 1 nM) for 24, 48, and 72 hours.[12][13]

-

Assay Procedure (MTT):

-

Assay Procedure (CellTiter-Glo®):

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent equal to the volume of cell culture medium in the well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.[15]

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

dot graph TD { subgraph Workflow_for_Initial_Screening A[Compound Synthesis and QC] --> B{Physicochemical Profiling}; B --> C[Solubility, LogP, pKa, Stability]; C --> D{In Vitro Screening Cascade}; D --> E[Tier 1: Broad Cytotoxicity Screen]; E --> F[Tier 2: Target-Based Assays]; F --> G[Tier 3: MoA Studies]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }

Caption: High-level workflow for the initial evaluation of a novel compound.

Tier 2: Hypothesis-Driven Target-Based Screening

Based on the structural motifs of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide, several target classes can be prioritized for investigation. The pyrimidine and piperazine moieties are present in some alpha-glucosidase inhibitors.[3] A particularly compelling hypothesis arises from the structural similarity of the core scaffold to known G-protein coupled receptor 40 (GPR40) agonists. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising target for type 2 diabetes as its activation enhances glucose-stimulated insulin secretion.[16][17][18]

3.2.1 GPR40 Agonist Activity Assay

An in vitro assay using a cell line expressing GPR40 can be employed to determine if the compound acts as an agonist.

Experimental Protocol: Calcium Mobilization Assay

-

Cell Culture: Culture a stable cell line expressing human GPR40 (e.g., CHO-K1 or HEK293).

-

Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Compound Addition: Add varying concentrations of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide to the cells. Include a known GPR40 agonist (e.g., TAK-875) as a positive control.[16]

-

Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium, a hallmark of GPR40 activation through the Gαq pathway.[17]

-

Data Analysis: Calculate the half-maximal effective concentration (EC50) from the dose-response curve.

Stage 3: Mechanism of Action (MoA) Elucidation

Should the initial screening reveal promising activity, the next critical step is to understand how the compound exerts its effects.[19][20][21][22]

GPR40 Signaling Pathway Analysis

If the compound is confirmed as a GPR40 agonist, further studies are required to delineate its downstream signaling effects. GPR40 activation leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[16][17][18] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[16][17]

dot graph GPR40_Signaling { rankdir=LR; node [shape=box, style=filled, fontname="Arial"];

}

Caption: Simplified GPR40 signaling pathway leading to insulin secretion.

Target Deconvolution for Cytotoxic Compounds

If the compound exhibits selective cytotoxicity, a variety of techniques can be employed to identify its molecular target. These can range from computational approaches, such as comparing the compound's gene expression profile to known drugs, to experimental methods like affinity chromatography.[19]

Stage 4: In Vivo Efficacy Models

Positive in vitro results must be validated in a relevant animal model. The choice of model is dictated by the hypothesized mechanism of action.

Model for Type 2 Diabetes (GPR40 Agonism)

If the compound is a potent GPR40 agonist, its efficacy in lowering blood glucose can be tested in a rodent model of type 2 diabetes, such as the db/db mouse or the Zucker diabetic fatty (ZDF) rat.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

-

Animal Acclimation: Acclimate the animals and fast them overnight.

-

Compound Administration: Administer 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide orally at various doses.

-

Glucose Challenge: After a set period (e.g., 30-60 minutes), administer an oral glucose bolus.

-

Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose challenge.

-

Data Analysis: Compare the glucose excursion curves between the vehicle-treated and compound-treated groups. A significant reduction in the area under the curve (AUC) indicates improved glucose tolerance.

Models for Inflammatory Pain

Should the initial screening suggest anti-inflammatory properties, various in vivo pain models can be utilized.[23][24][25]

5.2.1 Carrageenan-Induced Paw Edema

This model is used to assess acute anti-inflammatory activity.[24][26]

Experimental Protocol:

-

Compound Administration: Administer the compound to rodents (rats or mice) via an appropriate route (e.g., oral, intraperitoneal).

-

Inflammation Induction: After a predetermined time, inject a solution of carrageenan into the plantar surface of the hind paw.

-

Edema Measurement: Measure the paw volume at regular intervals using a plethysmometer.

-

Data Analysis: Compare the increase in paw volume in the treated group to the vehicle control group.

5.2.2 Acetic Acid-Induced Writhing Test

This model is sensitive to peripheral analgesics.[25][26]

Experimental Protocol:

-

Compound Administration: Administer the compound to mice.

-

Induction of Writhing: After a set time, inject a dilute solution of acetic acid intraperitoneally.

-

Observation: Count the number of writhes (a characteristic stretching behavior) over a defined period (e.g., 20 minutes).

-

Data Analysis: A significant reduction in the number of writhes in the treated group compared to the control group indicates analgesic activity.[25]

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous framework for the initial preclinical evaluation of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide. By systematically progressing through physicochemical characterization, a tiered in vitro screening cascade, mechanism of action studies, and finally, in vivo validation, researchers can efficiently and effectively assess the therapeutic potential of this novel chemical entity. The data generated from this workflow will form a critical foundation for further lead optimization, IND-enabling studies, and ultimately, the potential development of a new therapeutic agent. The key to success lies in the iterative process of testing, data analysis, and hypothesis refinement, which is central to modern drug discovery.

References

-

Spalluto, G., & Fallacara, A. (2014). GPR40: A therapeutic target for mediating insulin secretion. Spandidos Publications. [Link]

-

Burant, C. F. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. American Diabetes Association. [Link]

-

Steneberg, P., Rubesemn, H., & Billner, P. (2008). The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding. PMC - NIH. [Link]

-

Patsnap. (2025). What in vivo models are used for pain studies?. Patsnap Synapse. [Link]

-

Steneberg, P., Rubesemn, H., & Billner, P. (2008). The fatty acid receptor GPR40 plays a role in insulin secretion in vivo after high-fat feeding. PubMed. [Link]

-

Edfalk, S., Steneberg, P., & Edlund, H. (2008). Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion. American Diabetes Association. [Link]

-

Charles River Laboratories. (n.d.). In Vivo Pain Models. Charles River Laboratories. [Link]

-

DivA. (2004). Physicochemical and Biopharmaceutical Characterisation of Small Drug Molecules by Capillary Electrophoresis. Uppsala University. [Link]

-

The Physiological Society. (n.d.). Regulation and mechanism of action of FFAR1/GPR40. The Physiological Society. [Link]

-

Patsnap. (2024). What are GPR40 agonists and how do they work?. Patsnap Synapse. [Link]

-

ResearchGate. (n.d.). Signaling pathway of GRP40 for insulin secretion. ResearchGate. [Link]

-

PubMed. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. [Link]

-

Amerigo Scientific. (n.d.). 1-[methyl]piperidine-4-carboxamide. Amerigo Scientific. [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. [Link]

-

Scirp.org. (2014). In-Vivo Models for Management of Pain. Scientific Research Publishing. [https://www.scirp.org/html/4-1 pharmacology & pharmacy 10.4236/pp.2014.51014_42104.htm]([Link] pharmacology & pharmacy 10.4236/pp.2014.51014_42104.htm)

-

Creative Biolabs. (n.d.). Physicochemical Characterization. Creative Biolabs. [Link]

-

Pace Analytical. (n.d.). Physicochemical Characterization. Pace Analytical. [Link]

-

PubMed. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed. [Link]

-

ResearchGate. (n.d.). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

-

Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. Pharmaron CRO. [Link]

-

PubMed. (2022). Trends in small molecule drug properties: a developability molecule assessment perspective. PubMed. [Link]

-

PMC - NIH. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PMC - NIH. [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays. NCBI. [Link]

-

NIH. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. [Link]

-

ACS Publications. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science. [Link]

-

PMC - NIH. (n.d.). Elucidating Compound Mechanism of Action by Network Perturbation Analysis. PMC - NIH. [Link]

-

Almaden Genomics. (2024). Unveiling Mechanism of Action through Data Science. Almaden Genomics. [Link]

-

Aurelia Bioscience. (n.d.). How to Develop a Successful in vitro Screening Strategy. Aurelia Bioscience. [Link]

-

MDPI. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. [Link]

-

ResearchGate. (n.d.). In vitro testing of top-ranked predicted compounds from an FDA-approved... ResearchGate. [Link]

-

Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Sygnature Discovery. [Link]

-

NIH. (n.d.). Computational analyses of mechanism of action (MoA): data, methods and integration. National Institutes of Health. [Link]

-

Synthink. (n.d.). 1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-4-carboxamide. Synthink. [Link]

-

ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

-

PMC - NIH. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Cytotoxicity assays. Notes: Cell viability assays (Cell-Titer GLO ,...). ResearchGate. [Link]

-

PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

-

PMC - NIH. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 5. pacelabs.com [pacelabs.com]

- 6. Trends in small molecule drug properties: A developability molecule assessment perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uu.diva-portal.org [uu.diva-portal.org]

- 8. international-biopharma.com [international-biopharma.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. promega.com [promega.com]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. diabetesjournals.org [diabetesjournals.org]

- 18. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 19. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sygnaturediscovery.com [sygnaturediscovery.com]

- 22. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 23. What in vivo models are used for pain studies? [synapse.patsnap.com]

- 24. criver.com [criver.com]

- 25. In-Vivo Models for Management of Pain [scirp.org]

- 26. pharmaron.com [pharmaron.com]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

Abstract

The 1-(pyrimidin-2-yl)piperidine-4-carboxamide scaffold represents a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) for the archetypal molecule, 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide. By dissecting the molecule into its three primary components—the 4,6-dimethylpyrimidine core, the piperidine linker, and the 4-carboxamide warhead—we will explore the intricate interplay between structural modifications and biological activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the rational design of novel therapeutics based on this versatile scaffold. All discussions are grounded in authoritative scientific literature, with detailed experimental protocols and visual aids provided to facilitate a deeper understanding of the underlying principles.

Introduction: The Prominence of the Pyrimidinyl-Piperidine Carboxamide Scaffold

Heterocyclic compounds are the bedrock of numerous pharmaceuticals, with pyrimidine and piperidine moieties being particularly prevalent.[1] The pyrimidine ring, a fundamental component of nucleobases, offers a versatile template for designing molecules that can engage with a multitude of biological targets through hydrogen bonding and π-stacking interactions.[2][3] Its derivatives have demonstrated a wide pharmacological spectrum, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5][6]

The piperidine ring, a saturated heterocycle, is a frequently employed building block in drug design, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[7] When functionalized with a carboxamide group, it provides a crucial vector for interaction with biological targets, often acting as a hydrogen bond donor and acceptor.[8]

The conjugation of these three components into the 1-(pyrimidin-2-yl)piperidine-4-carboxamide scaffold creates a molecular framework with significant potential for therapeutic intervention. The 4,6-dimethyl substitution on the pyrimidine ring can influence the molecule's electronic properties and steric profile, thereby modulating its interaction with target proteins.[9] This guide will systematically explore the SAR of this scaffold, providing a rationale for future drug design endeavors.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of the 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide scaffold is exquisitely sensitive to structural modifications across its three key domains. The following sections will dissect the SAR for each component, drawing upon analogous studies of similar molecular frameworks.

The 4,6-Dimethylpyrimidine Core: The Anchor and Modulator

The pyrimidine ring serves as a critical anchor for orienting the molecule within a biological target's binding site. The nature and position of substituents on this ring profoundly impact binding affinity and selectivity.[10]

-

Impact of the 4,6-Dimethyl Groups: The methyl groups at the 4 and 6 positions of the pyrimidine ring play a significant role in the molecule's overall profile. These groups are electron-donating, which can influence the basicity of the pyrimidine nitrogens and their potential for hydrogen bonding. Furthermore, their steric bulk can either be beneficial, by promoting a specific binding conformation, or detrimental, by causing steric clashes within the binding pocket. In a series of 2,6-dimethylfuro[2,3-d]pyrimidines, the methyl groups were found to be important for maintaining the desired bioactive conformation.[9]

-

Bioisosteric Replacements and Alternative Substitutions: The methyl groups can be replaced with other small alkyl groups or bioisosteres to fine-tune the molecule's properties. For instance, replacing a methyl group with a trifluoromethyl group can drastically alter the electronic properties and potentially introduce new interactions. The position of substitution is also critical; studies on 2,4,5-trisubstituted pyrimidines as CDK inhibitors have shown that the substituent at the 5-position is crucial for potency and selectivity.[11][12] While our core molecule is a 2,4,6-trisubstituted pyrimidine, these findings highlight the sensitivity of the pyrimidine scaffold to positional isomers.

The general synthetic approach to introduce the piperidine moiety at the 2-position of the pyrimidine ring often involves a nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyrimidine and piperidine-4-carboxamide.

Caption: SAR considerations for the pyrimidine core.

The Piperidine Linker: The Conformational Bridge

The piperidine ring acts as a non-aromatic linker, providing a three-dimensional structure that dictates the spatial orientation of the pyrimidine core and the carboxamide warhead.

-

Conformational Rigidity: The saturated nature of the piperidine ring allows for different chair and boat conformations. The substituents on the ring can influence this conformational preference, which in turn affects how the molecule fits into a binding pocket. Introducing conformational constraints, for example, by creating fused bicyclic systems, has been shown to enhance binding affinity by reducing the entropic penalty upon binding.[9]

-

Substitution on the Piperidine Ring: While the parent scaffold is unsubstituted on the piperidine ring (apart from the connection to the pyrimidine and the carboxamide), introducing substituents can be a powerful strategy to improve activity and selectivity. For instance, in a series of protein kinase B (Akt) inhibitors, substitution at the 4-position of the piperidine ring was crucial for potency.[7]

The synthesis of the core scaffold typically involves the coupling of 2-chloro-4,6-dimethylpyrimidine with a piperidine-4-carboxamide derivative.

The 4-Carboxamide Warhead: The Key Interaction Point

The carboxamide group at the 4-position of the piperidine ring is often the primary point of interaction with the biological target, typically forming key hydrogen bonds.

-

Amide NH and Carbonyl Oxygen: Both the amide proton (NH) and the carbonyl oxygen are critical hydrogen bond donors and acceptors, respectively. Their ability to form strong interactions with amino acid residues in a protein's active site is often a primary driver of potency.

-

N-Substitution of the Carboxamide: The SAR of the carboxamide moiety is heavily influenced by the nature of the substituent on the amide nitrogen. A wide range of alkyl, aryl, and heteroaryl groups can be explored to probe the steric and electronic requirements of the binding pocket. In the development of Akt inhibitors, extensive modification of the N-substituent of the piperidine-4-carboxamide led to significant improvements in potency and oral bioavailability.[7][13]

-

Bioisosteric Replacements of the Amide: The amide bond can be replaced with other functional groups, known as bioisosteres, to modulate properties such as metabolic stability and cell permeability. Examples of amide bioisosteres include sulfonamides, reverse amides, and various five-membered heterocycles.

The final carboxamide can be synthesized through the coupling of the 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid intermediate with a desired amine using standard peptide coupling reagents.[8]

Caption: SAR considerations for the piperidine linker and carboxamide warhead.

Quantitative SAR Data Summary

Table 1: Representative SAR Data for Pyrimidinyl-Piperidine Carboxamide Analogs (Akt Inhibitors) [7]

| Compound ID | R (N-substituent on Carboxamide) | PKBβ IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/PKBβ) |

| Analog 1 | 4-Chlorobenzyl | 25 | 400 | 16 |

| Analog 2 | 3,4-Dichlorobenzyl | 15 | 350 | 23 |

| Analog 3 | 4-Trifluoromethylbenzyl | 30 | 600 | 20 |

| Analog 4 | 2-Naphthylmethyl | 20 | 500 | 25 |

Data is illustrative and derived from a closely related scaffold to demonstrate SAR principles.

Experimental Protocols

The following protocols are generalized procedures for the synthesis and characterization of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide derivatives.

Synthesis of the Core Scaffold

Protocol 4.1.1: N-Arylation of Piperidine-4-carboxamide with 2-Chloro-4,6-dimethylpyrimidine (SNAr Reaction) [14]

-

To a solution of piperidine-4-carboxamide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K2CO3, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

-

Add 2-chloro-4,6-dimethylpyrimidine (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide.

Caption: General synthetic workflow.

Amide Coupling to Form Derivatives

Protocol 4.2.1: HATU-Mediated Amide Coupling [2][8]

-

To a solution of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide derivative.

Analytical Characterization

Protocol 4.3.1: HPLC Analysis [15][16]

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

Protocol 4.3.2: NMR Analysis [15][17]

-

Spectrometer: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl3), dimethyl sulfoxide (DMSO-d6), or methanol (CD3OD), depending on the solubility of the compound.

-

Experiments: 1H NMR, 13C NMR, and optionally 2D experiments (COSY, HSQC) to confirm the structure.

Conclusion and Future Directions

The 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide scaffold is a highly adaptable and promising platform for the development of novel therapeutic agents. The structure-activity relationship is governed by a delicate balance of steric, electronic, and conformational factors across the pyrimidine core, piperidine linker, and carboxamide warhead. A thorough understanding of these relationships, as outlined in this guide, is paramount for the rational design of potent and selective drug candidates.

Future research in this area should focus on exploring a wider range of substitutions on all three components of the scaffold, coupled with co-crystallography studies to elucidate the precise binding modes with various biological targets. The development of novel synthetic methodologies to access diverse analogs will further expand the therapeutic potential of this remarkable molecular framework.

References

-

Wang, S., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 70, 447-455. [Link]

-

De la Rosa, S., et al. (2011). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 430-434. [Link]

-

Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 4(2), 180-184. [Link]

-

Kurup, S., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 638692. [Link]

-

Shirali, S., et al. (2015). The Design, Synthesis and Biological Evaluation of Conformationally Restricted 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multi-targeted Receptor Tyrosine Kinase and Microtubule Inhibitors as Potential Antitumor Agents. Molecules, 20(12), 22359-22383. [Link]

-

Rashid, H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6060-6096. [Link]

-

Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. Research Journal of Pharmacy and Technology, 15(7), 3291-3298. [Link]

-

Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. [Link]

-

Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]

-

Xu, Z., et al. (2024). Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. Current Organic Chemistry, 28. [Link]

-

Adluri, N., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(43), 5852-5855. [Link]

-

Wouters, R., et al. (2025). Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeut. bioRxiv. [Link]

-

Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

-

Ma, X., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052. [Link]

-

Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

-

Yuliani, S. H., et al. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 15(1), 1-13. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Selvam, T. P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 154-162. [Link]

-

Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1552. [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

- CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google P

-

De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]

-

Khan, A., et al. (2024). HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes. Journal of Microbiology and Biotechnology, 34(7), 1452-1463. [Link]

-

Chen, Y., et al. (2018). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 23(10), 2475. [Link]

-

Lam, P. Y., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters, 44(26), 4927-4931. [Link]

-

MDPI. Synthesis, Quantification and NMR Characterization of Bioactive Compounds. [Link]

-

Wuest, F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2516-2527. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Design, Synthesis and Biological Evaluation of Conformationally Restricted 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multi-targeted Receptor Tyrosine Kinase and Microtubule Inhibitors as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. NZ240055A - Substituted 2-aminopyrimidine-4-carboxamide derivatives and pharmaceutical compositions - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

Abstract: This guide provides a comprehensive technical overview of the core physicochemical properties of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide. The synthesis of this data is tailored for researchers, scientists, and drug development professionals who require a deep understanding of a compound's intrinsic characteristics to predict its behavior in biological systems. We will explore the molecular identity, solubility, lipophilicity, and solid-state properties, grounding the discussion in established analytical methodologies and their direct implications for preclinical and formulation development. This document serves not only as a data repository but as a strategic manual for navigating the challenges and opportunities presented by this molecular scaffold.

Introduction: The Central Role of Physicochemical Profiling

In modern drug discovery, the adage "the molecule is the medicine" is only half the story. A compound's therapeutic potential can only be realized if it can reach its biological target in sufficient concentration and for an appropriate duration. This journey is dictated by its physicochemical properties. For heterocyclic compounds like 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide, which incorporate both rigid aromatic systems and flexible saturated rings, this profile is complex and multifaceted. The pyrimidine and piperidine nuclei are staples in medicinal chemistry, known to impart a wide range of biological activities, from anticancer to anti-inflammatory effects[1][2][3][4]. Understanding the fundamental properties discussed herein is the critical first step in translating a promising chemical structure into a viable drug candidate.

Molecular Identity and Structure

Establishing an unambiguous molecular identity is the foundation of all subsequent characterization.

-

IUPAC Name: 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

-

Molecular Weight: 234.30 g/mol [6]

The molecule's architecture, featuring a hydrogen bond donor-acceptor carboxamide group, a flexible piperidine ring, and a substituted pyrimidine system, dictates its potential for intermolecular interactions and its overall polarity.

Diagram: Chemical Structure

Caption: Structure of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical data for the title compound. The implications for drug development are highlighted, providing a strategic context for each parameter.

| Property | Value/Observation | Significance & Implication in Drug Development |

| Appearance | Expected to be a crystalline solid. | Suitable for development of solid oral dosage forms. The crystal form will influence stability, dissolution, and manufacturability. |

| Melting Point | Data not publicly available. The related carboxylic acid melts at 158–160 °C[10]. | A high melting point generally suggests a stable crystal lattice, which is favorable for drug product stability. Experimental determination is a priority. |

| Aqueous Solubility | Data not publicly available. | This is a critical parameter for oral absorption. Given the fused ring system, poor aqueous solubility is anticipated. This is a key development risk that must be quantified and addressed. |

| Solubility in Organics | Soluble in solvents like Dimethylformamide (DMF).[10] | The synthesis often utilizes polar aprotic solvents like DMF[10]. High solubility in organic solvents like DMSO is essential for in vitro assay screening. |

| pKa (Predicted) | Basic. Multiple nitrogen atoms (pyrimidine and piperidine) can be protonated. | The ionization state at physiological pH (7.4) will profoundly affect both solubility and membrane permeability. The positively charged species will be more soluble but less permeable. |

| LogP (Predicted) | Moderately lipophilic. | The octanol-water partition coefficient (LogP) is a key indicator of a drug's ability to cross cell membranes. A balanced LogP is required to avoid poor absorption or high plasma protein binding. |

| Hazard Identification | Classified as an irritant.[6] | Standard laboratory personal protective equipment (PPE) and handling procedures are required. |

Authoritative Experimental Protocols

To address the gaps in publicly available data, the following gold-standard protocols are recommended. The causality behind these experimental choices is to generate data that is directly translatable to a biopharmaceutical context.

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Rationale: This method is the definitive technique for determining thermodynamic equilibrium solubility, providing a crucial baseline for formulation and biopharmaceutical modeling.

Methodology:

-

Preparation: Add an excess amount of the crystalline compound (enough to ensure a solid phase remains) to a series of buffered aqueous solutions (e.g., pH 2.0, 4.5, 6.8, and 7.4) in sealed glass vials. This pH range mimics the transit through the gastrointestinal tract.

-

Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a minimum of 48-72 hours. This extended time ensures true equilibrium is reached between the solid and dissolved states.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

-

Sampling & Analysis: Carefully remove an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve.

Workflow: Solubility Determination

Caption: Workflow for the shake-flask thermodynamic solubility protocol.

Protocol: Lipophilicity Determination (LogD at pH 7.4)

Rationale: While LogP measures the partitioning of the neutral species, LogD measures the partitioning of all species (neutral and ionized) at a specific pH. LogD at pH 7.4 is a far more accurate predictor of membrane permeability under physiological conditions.

Methodology:

-

System Preparation: Use a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Spike a small volume into the octanol/PBS system.

-

Equilibration: Vigorously mix the two phases for several hours to allow the compound to partition, followed by a settling period to allow for complete phase separation.

-

Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a validated analytical method (e.g., HPLC or LC-MS/MS).

-

Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Synthesis of Properties and Strategic Implications

The physicochemical profile of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide presents a classic drug development challenge: balancing solubility and permeability.

-

The Solubility Hurdle: The structure, with its significant non-polar surface area from the dimethylpyrimidine and piperidine rings, strongly suggests that aqueous solubility will be a primary obstacle to achieving adequate oral exposure. The carboxamide group provides some polarity, but it may not be sufficient to overcome the lipophilicity of the scaffold. Addressing this early through formulation strategies (e.g., salt screening, amorphous solid dispersions) or medicinal chemistry modification is critical.

-

The Permeability-Ionization Interplay: The basic nitrogen centers mean the compound will likely exist as a mixture of neutral and positively charged species at intestinal and blood pH. The neutral form is required for passive diffusion across cell membranes (permeability), while the charged form contributes more to aqueous solubility. A detailed pKa determination is essential to understand this balance and to build predictive models of its absorption.

Diagram: Relationship of Physicochemical Properties to Oral Drug Delivery

Caption: Interdependence of key physicochemical properties for oral bioavailability.

Conclusion and Forward Recommendations

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide is a molecule with a scaffold of high interest in medicinal chemistry. Its physicochemical profile is likely to be defined by low aqueous solubility, a characteristic that must be proactively managed. For any research team advancing this or similar compounds, the immediate priorities should be the experimental determination of its melting point, thermodynamic solubility across a physiological pH range, and its LogD₇.₄. These data points are not mere academic exercises; they are essential for designing relevant preclinical experiments, selecting appropriate formulation strategies, and ultimately, determining the therapeutic viability of the molecule.

References

- Benchchem. (n.d.). 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid.

- Chem.info. (n.d.). 1-(4,6-DIMETHYLPYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE.

- Matrix Scientific. (n.d.). 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide.

- AK Scientific, Inc. (n.d.). 792940-20-6 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide.